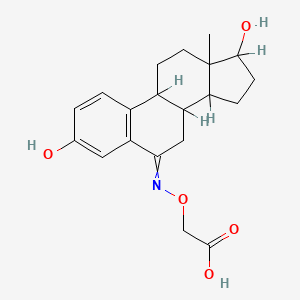

Estradiol-6-(O-carboxymethyl)oxime

Description

BenchChem offers high-quality Estradiol-6-(O-carboxymethyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estradiol-6-(O-carboxymethyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARIMYXKAIIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Significance of Estradiol-6-(O-carboxymethyl)oxime

An In-Depth Technical Guide to the Synthesis of Estradiol-6-(O-carboxymethyl)oxime

This guide provides a comprehensive, technically detailed protocol for the synthesis of Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO). Designed for researchers, chemists, and professionals in drug development and diagnostics, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that ensure a successful and high-yield synthesis. We will delve into an efficient, field-proven two-stage synthetic route, beginning with the selective oxidation of an estradiol precursor followed by oxime formation.

Estradiol (E2) is the primary female sex hormone, playing a crucial role in a vast array of physiological processes.[1] Its quantification in biological fluids is a cornerstone of clinical diagnostics for assessing ovarian function, monitoring fertility treatments, and in endocrinology and oncology research.[2] To achieve this, immunoassays such as ELISA and RIA are commonly employed. These assays require antibodies that can specifically recognize the estradiol molecule.

The generation of such antibodies necessitates the transformation of estradiol, a small steroid molecule (hapten), into an immunogen by covalently attaching it to a large carrier protein, such as Bovine Serum Albumin (BSA).[3][4] Estradiol itself lacks a suitable functional group for direct, stable conjugation. Estradiol-6-(O-carboxymethyl)oxime is a critical derivative designed precisely for this purpose.[5] The carboxymethyl group provides a terminal carboxylic acid handle, which can be readily activated to form a stable amide bond with amine residues on a carrier protein, a process essential for developing robust immunoassays.[6][7] The linker at the C-6 position of the steroid nucleus is strategically chosen to minimize interference with the key hydroxyl groups at C-3 and C-17, thereby promoting the generation of highly specific antibodies.[8]

Synthetic Strategy: A Two-Stage Approach

The synthesis of E2-6-CMO is efficiently achieved through a two-stage process. This strategy is predicated on first introducing a ketone group at the C-6 position of the estradiol steroid core, which can then be selectively converted to the desired carboxymethyl oxime.

-

Stage 1: Oxidation of Estradiol to 6-Oxo-17β-estradiol. This initial and most critical step involves the regioselective oxidation of the C-6 position. Direct oxidation of estradiol is challenging and often results in low yields due to side reactions. A more robust method involves protecting the reactive hydroxyl groups at C-3 and C-17 via acetylation, followed by oxidation of the resulting diacetate.[8][9]

-

Stage 2: Oximation of 6-Oxo-17β-estradiol. The synthesized 6-oxo intermediate is reacted with (carboxymethoxy)amine hemihydrochloride. This reaction forms the oxime ether bond and introduces the carboxymethyl functional group, followed by deprotection (saponification) of the acetate groups to yield the final product.[8]

This strategic approach, particularly the use of an improved oxidation procedure, significantly enhances the overall yield and purity of the final product.[8]

Visualizing the Synthetic Pathway

The overall chemical transformation is illustrated below.

Caption: Overall reaction scheme for the synthesis of E2-6-CMO.

Stage 1: Synthesis of 6-Oxo-17β-estradiol Diacetate

The key to a high-yield synthesis is the efficient oxidation of the C-6 position. Early methods using chromium trioxide reported yields as low as 9-18%.[8] A significant improvement is achieved by using Pyridinium Chlorochromate (PCC). However, PCC can lead to reagent agglomeration, reducing reaction kinetics.[8] The critical insight is to adsorb PCC onto a high-surface-area support like celite. This prevents agglomeration and allows for a much cleaner and more efficient reaction, boosting yields to around 65%.[8][9]

Causality Behind Experimental Choices:

-

Protection Step: The hydroxyl groups at C-3 and C-17 are more susceptible to oxidation than the allylic C-6 position. Acetylation protects these groups, directing the oxidation specifically to the desired carbon. 17β-estradiol diacetate is quantitatively obtained from 17β-estradiol.[9]

-

Oxidant Choice: PCC is a milder, more selective oxidant than chromium trioxide, reducing the formation of degradation byproducts.

-

Use of Celite: Adsorbing PCC onto celite provides a dispersed, high-surface-area reagent that maintains its activity throughout the reaction, preventing the formation of a passivating "gangue" and enabling the reaction to proceed to completion efficiently.[8]

Quantitative Data: Reagents for Stage 1

| Reagent/Material | Molecular Wt. | Amount | Molar Equiv. |

| 17β-Estradiol Diacetate | 356.49 g/mol | 1.00 g | 1.0 |

| Pyridinium Chlorochromate (PCC) | 215.56 g/mol | 1.82 g | 3.0 |

| Celite | N/A | 3.64 g | N/A |

| Benzene | 78.11 g/mol | 50 mL | Solvent |

Detailed Experimental Protocol: Stage 1

-

Preparation of PCC-Celite: In a fume hood, grind Pyridinium Chlorochromate (PCC) and Celite (in a 1:2 w/w ratio) together in a mortar and pestle until a homogeneous, free-flowing pale orange powder is obtained. This step is crucial for activating the reagent.

-

Reaction Setup: To a solution of 17β-estradiol diacetate in dry benzene in a round-bottom flask equipped with a reflux condenser, add the prepared PCC-Celite mixture.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7), visualizing with a UV lamp and a potassium permanganate stain. The reaction is typically complete within 4-6 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of silica gel, washing thoroughly with ethyl acetate to ensure all product is collected.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 6-Oxo-17β-estradiol diacetate as a white solid.

-

Stage 2: Synthesis of Estradiol-6-(O-carboxymethyl)oxime

With the 6-oxo intermediate in hand, the final step is the formation of the oxime. This involves a condensation reaction with (carboxymethoxy)amine, followed by saponification of the acetate protecting groups. A key advantage of the described procedure is that the crude reaction mixture from the oximation can be directly subjected to saponification without intermediate purification, affording the final product in quantitative yield.[8]

Causality Behind Experimental Choices:

-

Oximation Reaction: The ketone at C-6 readily reacts with the amine group of (carboxymethoxy)amine to form a C=N double bond (the oxime). The reaction is typically carried out in a protic solvent like methanol to facilitate proton exchange.

-

One-Pot Deprotection: After the oxime is formed, the acetate groups are easily removed by base-catalyzed hydrolysis (saponification) using potassium carbonate in aqueous methanol. This streamlines the process, improving efficiency and overall yield.

Quantitative Data: Reagents for Stage 2

| Reagent/Material | Molecular Wt. | Amount | Molar Equiv. |

| 6-Oxo-17β-estradiol Diacetate | 370.47 g/mol | 1.00 g | 1.0 |

| (Carboxymethoxy)amine hemihydrochloride | 127.53 g/mol | 0.69 g | 2.0 |

| Methanol | 32.04 g/mol | 40 mL | Solvent |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.12 g | 3.0 |

| Water | 18.02 g/mol | 10 mL | Solvent |

Detailed Experimental Protocol: Stage 2

-

Oximation: Dissolve 6-Oxo-17β-estradiol diacetate in anhydrous methanol in a round-bottom flask. Add (carboxymethoxy)amine hemihydrochloride and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 18-24 hours).

-

Saponification (Deprotection): To the crude reaction mixture from the previous step, add a solution of potassium carbonate in water. Stir the mixture at room temperature for 2-4 hours to effect complete deacetylation.

-

Work-up and Purification:

-

Acidify the reaction mixture to pH ~3 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude Estradiol-6-(O-carboxymethyl)oxime.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to give a pure white powder. The final product should have a purity of ≥98% as determined by TLC.[10]

-

Overall Workflow and Logic

The entire process is designed for efficiency and high yield, with critical control points to ensure product quality.

Caption: Step-by-step experimental workflow for E2-6-CMO synthesis.

Characterization and Quality Control

To ensure the integrity of the final product, a suite of analytical techniques should be employed:

-

Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and assessing the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the final compound by showing the characteristic chemical shifts and coupling constants for the steroid backbone and the attached carboxymethyl oxime moiety.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (C₂₀H₂₅NO₅, MW: 359.42 g/mol ).[10][11]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxylic acid, and the C=N stretch of the oxime.

The final product should be a white powder, soluble in ethanol, and stored at 2-8°C.[10]

References

-

Mons, S., Lebeau, L., & Mioskowski, C. (1998). An Efficient Synthesis of 6-Oxo-17-β-Estradiol and its O-Carboxymethyl Oxime. Synthetic Communications, 28(2), 213-218. [Link]

-

Taylor & Francis Online. (2006, August 21). An Efficient Synthesis of 6-Oxo-17-β-Estradiol and its O-Carboxymethyl Oxime. [Link]

-

Dean, P. D., Exley, D., & Johnson, M. W. (1971). Preparation of 17β-oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate. Steroids, 18(5), 593-603. [Link]

-

Lo, Y., et al. (2011). A convenient homogeneous enzyme immunoassay for estradiol detection. Biotechnology and Applied Biochemistry, 58(1), 64-70. [Link]

-

PubChem. Compound Summary for CID 9571054, estradiol-6-(O-carboxymethyl)oxime. [Link]

-

Scientific Laboratory Supplies. Product Page: beta-Estradiol 6-(O-carboxy methyl)oxime: BSA. [Link]

-

Wikipedia. Estradiol. [Link]

-

PubMed. (2007). Chemical synthesis of six novel 17beta-estradiol and estrone dimers... Journal of Medicinal Chemistry. [Link]

-

US Pharmacist. Compounding Update. [Link]

-

Elabscience. Human Estradiol ELISA Kit. [Link]

- Google Patents. (1993). Determination of estradiol by competitive immunoassay. WO1993025672A1.

-

University of Arizona. (2021). SOP_MTL-1.8 Estradiol Stock Formulation. [Link]

-

AACR Journals. (2010). Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels... Cancer Epidemiology, Biomarkers & Prevention. [Link]

Sources

- 1. Estradiol - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preparation of 17 -oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1993025672A1 - Determination of estradiol by competitive immunoassay - Google Patents [patents.google.com]

- 5. Beta-Estradiol-6-one 6-(O-carboxymethyloxime) | AAT Bioquest [aatbio.com]

- 6. A convenient homogeneous enzyme immunoassay for estradiol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. b-Estradiol-6-one 6-(O-carboxymethyloxime) 35048-47-6 [sigmaaldrich.com]

- 11. estradiol-6-(O-carboxymethyl)oxime | C20H25NO5 | CID 9571054 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of Estradiol-6-(O-carboxymethyl)oxime

Chemical Properties, Synthesis, and Bioconjugation Strategies

Executive Summary

Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO) represents a cornerstone hapten in the field of steroid bioanalysis. Unlike conjugation at the C3 (phenolic) or C17 (hydroxyl) positions, which masks the primary functional groups responsible for receptor recognition, modification at the C6 position preserves the unique "structural fingerprint" of 17

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

E2-6-CMO is a synthetic derivative of 17

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-[[(13S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |

| Common Name | Estradiol-6-(O-carboxymethyl)oxime; E2-6-CMO |

| CAS Number | 35048-47-6 |

| Molecular Formula | C |

| Molecular Weight | 359.42 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol.[1][2][3][4][5][6] Sparingly soluble in water (unless pH > 7.5) |

| pKa (Carboxyl) | ~4.5 (estimated) |

| Melting Point | 198–202 °C (decomposition) |

| Stability | Hygroscopic; store at -20°C. Light sensitive (oxime isomerization possible). |

Synthetic Pathways & Structural Integrity[1]

The synthesis of E2-6-CMO is a multi-step process designed to introduce the carboxymethyl group at C6 without oxidizing the essential C17 hydroxyl group. The preservation of the C3-OH (phenolic) and C17-OH (secondary alcohol) is critical, as these are the primary hydrogen-bonding sites for antibody and receptor recognition.

Mechanistic Insight

-

Protection: The C3 and C17 hydroxyls are typically protected as acetates (Estradiol Diacetate) to prevent side reactions.

-

Benzylic Oxidation: The C6 position is activated via oxidation (e.g., CrO

or PCC) to form the 6-keto derivative. This is the most challenging step due to potential over-oxidation. -

Oximation: The 6-keto intermediate reacts with O-carboxymethylhydroxylamine (aminooxyacetic acid) to form the oxime.

-

Deprotection: Base-catalyzed hydrolysis removes the acetate groups, yielding the final E2-6-CMO.

Visualization: Synthesis Pathway

[1]

Bioconjugation Chemistry

E2-6-CMO is rarely used in isolation; its primary utility is as a hapten conjugated to carriers (BSA, KLH) for immunization or to enzymes (HRP, ALP) for detection.

The "Bridge" Concept

The carboxymethyl arm acts as a "bridge" (spacer arm). A bridge length of ~4-6 atoms is optimal. It extends the steroid core away from the carrier protein surface, preventing steric hindrance and ensuring the antibody binds the steroid, not the linkage.

Conjugation Methods

-

Mixed Anhydride Method (Isobutyl Chloroformate):

-

Carbodiimide Method (EDC/NHS):

Visualization: Bioconjugation Workflow

Analytical Characterization

Validating the identity of E2-6-CMO and its conjugates is critical for assay reproducibility.

-

1H-NMR Spectroscopy (DMSO-d6):

-

C18 Methyl: A sharp singlet around 0.65–0.70 ppm . This is a diagnostic steroid signal.

-

Oxime Methylene (-O-CH2-COOH): A singlet (or AB system) around 4.4–4.6 ppm . This confirms the presence of the carboxymethyl arm.

-

Aromatic Protons (C1, C2, C4): Multiplets in the 6.5–7.2 ppm range.

-

Absence of C6 Protons: The disappearance of the standard C6 methylene signals confirms substitution at this position.

-

-

Mass Spectrometry (ESI-MS):

-

Negative Mode ([M-H]-): Dominant peak at 358.4 m/z .

-

Positive Mode ([M+H]+): Peak at 360.4 m/z .

-

-

Epitope Density (Conjugates):

-

Determined by TNBS assay (measuring free amines before and after conjugation) or MALDI-TOF MS.

-

Target: 15–25 haptens per BSA molecule for immunogens; 2–5 haptens per HRP for tracers.

-

Experimental Protocols

Protocol A: Mixed Anhydride Conjugation (High Density Immunogen)

Adapted from Dean et al. (1971)

Reagents:

-

E2-6-CMO (10 mg)

-

Tri-n-butylamine (TBA)

-

Isobutyl Chlorocarbonate (IBC)

-

Bovine Serum Albumin (BSA)[5]

-

Dioxane (Anhydrous)

-

0.5M NaHCO

buffer

Procedure:

-

Activation: Dissolve 10 mg E2-6-CMO in 0.5 mL dry dioxane. Add 10 µL TBA. Cool to 10°C.

-

Add 5 µL IBC. Stir for 20 minutes at 10°C. Note: The solution may turn cloudy as the mixed anhydride forms.

-

Coupling: Dissolve 30 mg BSA in 1.0 mL of water mixed with 1.0 mL dioxane. Adjust pH to 8.5 with NaOH.

-

Add the activated steroid solution dropwise to the BSA solution while maintaining pH 8.0–8.5.

-

Stir for 4 hours at 4°C.

-

Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted steroid and organic solvents.

-

Storage: Lyophilize and store at -20°C.

Protocol B: Competitive ELISA Principle

Using E2-6-CMO-HRP as a tracer allows for the quantification of free estradiol in serum.

[1][5][8][10][12][13][14]

References

-

Dean, P. D., Exley, D., & Johnson, M. W. (1971).

-oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate.[5] Steroids, 18(5), 593-603.[5] -

Exley, D., Johnson, M. W., & Dean, P. D. (1971). Antisera highly specific for 17

-oestradiol. Steroids, 18(5), 605-620.[10] -

Sigma-Aldrich.

-Estradiol 6-(O-carboxymethyl)oxime: BSA Product Information. -

PubChem. Estradiol-6-(O-carboxymethyl)oxime Compound Summary.

-

Mikola, H., et al. (1993). Labeling of estradiol and testosterone alkyloxime derivatives with a europium chelate for time-resolved fluoroimmunoassays. Steroids, 58(7), 330-334.

Sources

- 1. β-Estradiol-6-one 6-(O-carboxymethyloxime) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Beta-Estradiol-6-one 6-(O-carboxymethyloxime) | AAT Bioquest [aatbio.com]

- 3. estradiol-6-(O-carboxymethyl)oxime | C20H25NO5 | CID 9571054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-idiotypic antibodies specific to steroid hormones and proliferative activity of tumor in breast cancer patients | Glushkov | Medical Immunology (Russia) [mimmun.ru]

- 5. Preparation of 17 -oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Autoantibodies to Estradiol and Progesterone on the Blood Serum Hormones Concentrations in Postmenopausal Healthy Women and Breast Cancer Patients | Asian Pacific Journal of Cancer Biology [waocp.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. CN115353541B - Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Antisera highly specific for 17 -oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Introduction & Structural Significance

Technical Monograph: E2-6-CMO (Estradiol-6-Carboxymethyloxime) Structural Dynamics, Synthesis, and Bioconjugation Protocols

The Hapten Dilemma in Steroid Immunochemistry

17

Why E2-6-CMO?

The E2-6-CMO derivative (17

-

Preservation of Pharmacophores: The biological identity of estradiol is defined by the phenolic hydroxyl at C3 (A-ring) and the secondary alcohol at C17 (D-ring).

-

The "Bridge" Logic: Conjugating at the C6 position (B-ring) creates a bridge that projects the carrier protein away from the steroid nucleus. This leaves both the A-ring and D-ring exposed to the solvent, allowing the immune system to recognize the entire steroid face.

-

Contrast with Alternatives:

-

C3-Derivatives: Block the phenolic group, leading to antibodies that cannot distinguish Estradiol from Estrone.

-

C17-Derivatives: Block the D-ring, causing high cross-reactivity with Testosterone or Androstenedione.

-

Part 2: Functional Group Analysis & Reactivity

The E2-6-CMO molecule is a heterofunctional system. Understanding its reactivity is prerequisite to successful conjugation.

| Functional Group | Position | Chemical Nature | Reactivity Profile |

| Phenolic Hydroxyl | C3 (A-Ring) | Acidic (pKa ~10) | Susceptible to oxidation; provides specific H-bonding for receptor recognition. Do not modify. |

| Secondary Hydroxyl | C17 (D-Ring) | Neutral Alcohol | Critical for distinguishing E2 from Estrone (which has a ketone here). Do not modify. |

| Carboxymethyloxime | C6 (B-Ring) | Carboxylic Acid | The active handle . Reacts with carbodiimides (EDC) to form active esters (NHS), which then form stable amide bonds with primary amines (Lysine residues).[1] |

| Oxime Linkage | C6=N-O- | Provides rigid stereochemical projection (typically E/Z isomers), ensuring the hapten projects "outward" from the carrier. |

Visualization: Functional Reactivity Map

Figure 1: Functional topology of E2-6-CMO.[2][3][4] Red nodes indicate groups that must remain free for antibody recognition. The Green node represents the conjugation target.

Part 3: Synthesis & Bioconjugation Protocols

Synthesis of E2-6-CMO (The Precursor)

Note: Commercial E2-6-CMO is available, but understanding its origin validates purity.

-

Starting Material: 6-Keto-Estradiol (6-Oxo-Estradiol).[5]

-

Reagent: Carboxymethoxylamine hemihydrochloride (Aminooxyacetic acid).

-

Conditions: Pyridine/Ethanol reflux.

-

Mechanism: Condensation reaction where the amine group attacks the C6 ketone, eliminating water to form the oxime ether.

Bioconjugation Protocol: The EDC/NHS System

Objective: Covalently attach E2-6-CMO to BSA (Bovine Serum Albumin) for immunogen production. Method: Two-step Carbodiimide Crosslinking (Zero-Length).

Materials:

-

Hapten: E2-6-CMO (5 mg).

-

Carrier: BSA (Imject™ or equivalent, 10 mg).

-

Crosslinker: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

-

Stabilizer: NHS (N-Hydroxysuccinimide).

-

Solvent: DMF (Anhydrous) and PBS (pH 7.4).

Step-by-Step Protocol:

-

Activation (The "Active Ester" Formation):

-

Dissolve 5 mg E2-6-CMO in 200 µL anhydrous DMF.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

-

Scientist's Note: Perform this in a glass vial protected from moisture. Incubate for 2 hours at Room Temp (RT). This forms the stable NHS-ester intermediate, preventing rapid hydrolysis of the EDC.

-

-

Coupling (The Amide Bond):

-

Dissolve 10 mg BSA in 1 mL PBS (pH 7.4). Crucial: Ensure buffer is free of primary amines (No Tris, No Glycine).

-

Dropwise add the activated E2-6-CMO solution to the BSA solution while vortexing gently.

-

Stoichiometry: A 30:1 to 50:1 molar ratio (Hapten:Protein) is ideal for high-titer antibody production.

-

Incubate overnight at 4°C or 2 hours at RT.

-

-

Purification (Removal of Free Hapten):

-

Dialysis: Use a 10 kDa MWCO cassette. Dialyze against PBS (3 changes over 24 hours).

-

Alternative: Sephadex G-25 desalting column for rapid cleanup.

-

Visualization: The Conjugation Workflow

Figure 2: Two-step EDC/NHS conjugation pathway. The NHS-ester intermediate is critical for preventing protein-protein crosslinking.

Part 4: Validation & Specificity

Validation of Conjugation

How do you confirm the hapten is attached?

-

Method A: TNBS Assay (Trinitrobenzenesulfonic acid).

-

TNBS reacts with free lysine amines.

-

Logic: Compare the absorbance of Native BSA vs. Conjugated BSA. A reduction in free amines indicates successful substitution.

-

-

Method B: MALDI-TOF MS.

-

Measure the MW shift.

-

Calculation:

. -

Target: 15–30 haptens per BSA molecule is optimal for immunogenicity.

-

Specificity Profile (The "Payoff")

The table below illustrates why E2-6-CMO is superior to C3 or C17 derivatives for generating antibodies specific to 17

| Cross-Reactant | Structure Difference | Cross-Reactivity (Anti-E2-6-CMO) | Cross-Reactivity (Anti-E2-3-CMO) | Explanation |

| 17 | Target | 100% | 100% | Reference Standard |

| Estrone | C17 Ketone | < 2% | High (>30%) | C6-linking leaves C17 exposed, allowing Ab to "see" the ketone vs. hydroxyl difference. C3-linking masks the A-ring, forcing the Ab to rely on the D-ring, but often fails to discriminate subtle changes. |

| Estriol | C16 Hydroxyl | < 1% | Moderate | Similar logic; C6 antibodies are highly sensitive to D-ring modifications. |

| Testosterone | C3 Ketone / C4 Double Bond | < 0.1% | < 0.1% | Major A-ring differences are easily detected by both. |

Data synthesized from standard immunochemistry profiles (e.g., Sigma-Aldrich, Steraloids technical data).

References

-

Erlanger, B. F., et al. (1957). Steroid-protein conjugates. I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. Journal of Biological Chemistry. (Foundational text for steroid conjugation logic). [Link]

- Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier. (Source for hapten design principles and cross-reactivity profiles).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. b-Estradiol-6-one 6-(O-carboxymethyloxime) 35048-47-6 [sigmaaldrich.com]

- 3. CAS#:35048-47-6 | β-Estradiol-6-one 6-(O-carboxymethyloxime) | Chemsrc [chemsrc.com]

- 4. Synthesis of 6beta-[(2'-Aminoethyl)carboxamidomethyl]estradiol and preparation of estradiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

A Comprehensive Technical Guide to the Solubility of Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO) is a critical derivative of estradiol, widely utilized in the development of immunoassays, protein conjugates, and various targeted drug delivery systems.[1][2] A thorough understanding of its solubility characteristics across a spectrum of solvents is paramount for its effective application in research and pharmaceutical development. This guide provides a detailed exploration of the solubility of E2-6-CMO, consolidating available data with a theoretical framework based on its molecular structure. Furthermore, it offers a comprehensive, step-by-step protocol for researchers to empirically determine its solubility in novel solvent systems, ensuring procedural validity and reproducibility.

Introduction: The Significance of Estradiol-6-(O-carboxymethyl)oxime

Estradiol, the primary female sex hormone, plays a crucial role in a vast array of physiological processes. Its synthetic derivative, Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO), is of significant interest to the scientific community. The introduction of the O-carboxymethyl oxime group at the C6 position of the steroid nucleus provides a versatile linker for covalent attachment to proteins and other macromolecules without significantly compromising the steroid's core structure. This functionalization is instrumental in the production of antibodies against estradiol and in the development of estradiol-protein conjugates for various biomedical applications, including its use as a linker in PROTACs (Proteolysis Targeting Chimeras).[1]

The solubility of E2-6-CMO is a fundamental physicochemical property that dictates its handling, formulation, and utility in these applications. Inadequate solubility can lead to challenges in achieving desired concentrations for conjugation reactions, immunoassays, and in vivo studies. This guide aims to provide a comprehensive resource on the solubility of E2-6-CMO, empowering researchers to optimize their experimental designs and achieve reliable, reproducible results.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. E2-6-CMO possesses a hybrid structure, combining the largely hydrophobic steroid backbone of estradiol with a polar O-carboxymethyl oxime functional group.

Figure 1: Conceptual diagram illustrating the dual nature of the Estradiol-6-(O-carboxymethyl)oxime molecule, with its hydrophobic steroid core and a polar functional group.

This amphiphilic character governs its solubility behavior. The large, nonpolar steroid nucleus contributes to its solubility in organic solvents, while the carboxylic acid and oxime functionalities introduce polarity, allowing for some degree of solubility in polar and aqueous media, particularly under specific pH conditions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Estradiol-6-(O-carboxymethyl)oxime in various solvents. It is important to note that this data is sourced from technical data sheets and may vary depending on the specific experimental conditions such as temperature and purity of the compound.

| Solvent System | Reported Solubility | Appearance of Solution | Source |

| Ethanol | 19.60-20.40 mg/mL | Clear, colorless to faintly yellow | |

| Chloroform:Methanol (1:1) | 19.60-20.40 mg/mL | Clear, colorless to faintly yellow | |

| 0.1 M NaOH | 10 mg/mL | Clear to slightly hazy | |

| Methanol (MeOH) | Soluble | White solid dissolves | [3] |

| Dimethylformamide (DMF) | Soluble | White solid dissolves | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | White solid dissolves | [3] |

For the BSA (Bovine Serum Albumin) conjugate of E2-6-CMO, the solubility is reported in an aqueous buffer:

| Solvent System | Reported Solubility | Appearance of Solution | Source |

| Phosphate Buffer | 0.90-1.10 mg/mL | Faintly hazy to hazy, colorless to faintly yellow |

Factors Influencing the Solubility of E2-6-CMO

Several factors can significantly impact the solubility of Estradiol-6-(O-carboxymethyl)oxime. A comprehensive understanding of these factors is crucial for optimizing experimental conditions.

Solvent Polarity

The principle of "like dissolves like" is central to understanding the solubility of E2-6-CMO. Due to its amphiphilic nature, its solubility is a balance between the nonpolar steroid core and the polar functional group.

-

Nonpolar and Moderately Polar Organic Solvents: The hydrophobic steroid backbone facilitates solubility in organic solvents such as ethanol, methanol, DMSO, and DMF.[3]

-

Aqueous Solutions: The presence of the carboxylic acid and oxime groups allows for some interaction with water molecules. However, the large hydrophobic core limits its overall aqueous solubility.[4]

pH of the Medium

The pH of the solvent, particularly in aqueous solutions, plays a critical role in the solubility of E2-6-CMO. The carboxylic acid moiety has a specific pKa value, and its ionization state is pH-dependent.

Figure 2: The effect of pH on the ionization and subsequent aqueous solubility of Estradiol-6-(O-carboxymethyl)oxime.

At a pH below its pKa, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in water. Conversely, at a pH above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO-), which is significantly more polar and enhances its solubility in aqueous solutions. This is consistent with the reported solubility of 10 mg/mL in 0.1 M NaOH. The solubility of the parent compound, 17β-estradiol, also shows increased solubility at higher pH.[5]

Temperature

For most solid solutes, including E2-6-CMO, solubility tends to increase with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces within the crystal lattice. However, the extent of this effect can vary depending on the solvent.

Experimental Protocol for Determining the Solubility of E2-6-CMO

To ensure the scientific integrity and trustworthiness of solubility data, a standardized and self-validating experimental protocol is essential. The following protocol outlines a robust method for determining the solubility of Estradiol-6-(O-carboxymethyl)oxime in a given solvent.

Materials and Equipment

-

Estradiol-6-(O-carboxymethyl)oxime (high purity)

-

Selected solvent(s) of interest (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Experimental Workflow

Figure 3: A step-by-step workflow for the experimental determination of Estradiol-6-(O-carboxymethyl)oxime solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of E2-6-CMO that is in excess of its expected solubility and place it into a series of vials.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid material is disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification by HPLC:

-

Prepare a stock solution of E2-6-CMO of a known concentration in a suitable solvent (in which it is freely soluble, e.g., ethanol).

-

Generate a standard curve by preparing a series of dilutions from the stock solution.

-

Analyze the standards and the filtered sample supernatants by HPLC with UV detection at an appropriate wavelength (e.g., around 280 nm, the absorbance maximum for the estradiol chromophore).

-

Determine the concentration of E2-6-CMO in the sample by interpolating its peak area from the standard curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the mean concentration from replicate experiments.

-

Report the solubility in appropriate units (e.g., mg/mL or mol/L) and specify the temperature and pH (for aqueous solutions) at which the measurement was made.

-

Conclusion

The solubility of Estradiol-6-(O-carboxymethyl)oxime is a multifaceted property governed by its unique molecular structure and influenced by external factors such as solvent polarity, pH, and temperature. While existing data provides a foundational understanding, empirical determination using a robust and validated protocol is essential for specific applications. The information and methodologies presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize E2-6-CMO in their work, fostering innovation and advancing scientific discovery.

References

-

estradiol-6-(O-carboxymethyl)oxime | C20H25NO5 | CID 9571054 - PubChem. (URL: [Link])

-

Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Towards the Quantification of Estrone and 17β-Estradiol - TopSCHOLAR®. (URL: [Link])

-

Steroid Oximes | Encyclopedia MDPI. (URL: [Link])

- Estradiol formulations and therapies - Google P

-

Comparative Solution Equilibrium Studies on Anticancer Estradiol-Based Conjugates and Their Copper Complexes - MDPI. (URL: [Link])

-

7β-Estradiol Solubility In Aqueous Systems – Influence Of Ionic Strength, pH and Adsorption To Packaging Material - ResearchGate. (URL: [Link])

-

beta-Estradiol 6-(O-carboxy? methyl)oxime: BSA - Scientific Laboratory Supplies. (URL: [Link])

-

4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (URL: [Link])

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (URL: [Link])

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])

-

Solubility: An overview - Int J Pharm Chem Anal. (URL: [Link])

-

β-Estradiol - HiMedia Laboratories. (URL: [Link])

-

1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem. (URL: [Link])

-

Cleanroom - Pharmaceutical Online. (URL: [Link])

-

Dichloromethane with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. (URL: [Link])

-

SOLUBILITY DATA SERIES. (URL: [Link])

Sources

- 1. CAS#:35048-47-6 | β-Estradiol-6-one 6-(O-carboxymethyloxime) | Chemsrc [chemsrc.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. β-Estradiol-6-one 6-(O-carboxymethyloxime) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Spectroscopic Analysis & Quality Control of Estradiol-6-(O-carboxymethyl)oxime

Technical Guide for Bioanalytical Chemists & Assay Developers

Executive Summary & Core Directive

Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO) is the industry-standard hapten for generating antibodies against 17

This guide provides a rigorous spectroscopic framework for the characterization of E2-6-CMO.[1] It moves beyond basic identity testing to address critical quality attributes: oxime stereochemistry (syn/anti isomerism) , linker integrity , and hapten density in protein conjugates.[1]

Molecular Architecture & Synthesis Context

To accurately analyze E2-6-CMO, one must understand its synthetic origin.[1] The compound is typically synthesized by the condensation of 6-keto-estradiol with carboxymethoxylamine (aminooxyacetic acid).[1]

Critical Impurities & Structural Risks[1]

-

Unreacted Ketone: 6-keto-estradiol (incomplete conversion).[1]

-

Stereoisomers: The C=N bond creates E (anti) and Z (syn) isomers.[1] The ratio of these isomers can impact antibody affinity and cross-reactivity.

-

O-Alkylation vs. N-Alkylation: While O-alkylation is thermodynamically favored, reaction conditions must be controlled to prevent side reactions on the phenolic hydroxyl.[1]

Visualization: Synthesis & Analysis Workflow

The following diagram outlines the critical path from raw material to validated hapten.

Figure 1: Synthesis and Quality Control Workflow for E2-6-CMO.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the regiochemistry (substitution at C6) and stereochemistry (oxime geometry).[1]

Experimental Setup

-

Solvent: DMSO-

(preferred for solubility of the carboxylic acid moiety) or CD -

Frequency:

400 MHz required to resolve steroid skeletal protons.[1]

Key Chemical Shifts & Assignments (

H NMR)

| Moiety | Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Value |

| C18-CH | Methyl | 0.65 – 0.85 | Singlet | Critical: Shift differs between 6-keto and 6-CMO, and between syn/anti isomers.[1] |

| Linker | -O-CH | 4.40 – 4.60 | Singlet | Confirms presence of carboxymethyl group.[1] Integration must match 2H. |

| Aromatic | C1-H, C2-H | 6.50 – 7.10 | Multiplet | Verifies A-ring integrity (phenol).[1] |

| C17-H | Methine | 3.50 – 3.70 | Triplet/Multiplet | Confirms 17 |

The Stereochemistry Challenge (Syn vs. Anti)

The oxime group at C6 creates anisotropy that affects the C19 angular methyl (if present, though E2 is 19-nor) and the C4/C7 protons.[1]

-

Isomerism: The anti isomer (O-R group pointing away from the sterically crowded C-ring/C-18) is typically the major product, but mixtures are common.[1]

-

Validation: If the C18-methyl signal appears as two distinct singlets (e.g., 0.72 and 0.76 ppm), the sample is a mixture of isomers.[1] For reproducible antibody production, the isomer ratio should be consistent between batches.

Infrared Spectroscopy (FT-IR)

IR is used to confirm functional group transformation, specifically the loss of the C6 ketone and appearance of the carboxyl/oxime features.[1]

-

3200–3500 cm

(Broad): O-H stretch (Phenol + Alcohol + Carboxylic Acid).[1] -

1700–1730 cm

(Strong): C=O stretch of the -COOH group.[1] Note: If this peak is at ~1715 cm -

1630–1660 cm

(Medium/Weak): C=N stretch (Oxime).[1] This distinguishes the product from the starting ketone (which has a C=O at C6, typically ~1710 cm

Mass Spectrometry (MS)[1]

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (favored for carboxylic acids/phenols) or Positive Mode.[1]

-

Molecular Weight: 359.42 g/mol .[1]

-

Target Ions:

-

ESI(-):

358.4 -

ESI(+):

360.4

-

-

Fragmentation Pattern: Look for neutral loss of water (-18 Da) and the carboxymethyl side chain (-74 Da for -OCH

COOH cleavage), confirming the linker attachment.[1]

Application: Hapten Density Determination

Once E2-6-CMO is conjugated to a carrier protein (e.g., BSA or KLH), the critical parameter is the Hapten Density (moles of steroid per mole of protein).[1] This dictates immunogenicity.[1]

Method 1: MALDI-TOF MS (The Gold Standard)

This method is self-validating as it measures the physical mass shift of the protein.[1]

Protocol:

-

Analyze Native BSA (Reference).[1] Mass

66,430 Da.[1] -

Analyze E2-6-CMO-BSA Conjugate.[1]

-

Calculation:

(Note: Subtract 18 Da for the water lost during amide bond formation).[1]

Method 2: UV-Vis Difference Spectroscopy

Used when MALDI is unavailable.[1] Requires careful blanking because both BSA and Estradiol absorb at 280 nm.[1]

Logic:

-

BSA:

nm.[1] -

E2-6-CMO:

nm (Phenol) + shoulder/broadening due to oxime.[1] -

Trinitrobenzenesulfonic Acid (TNBS) Assay: Alternatively, measure the loss of lysine amines on BSA.[1]

Visualization: Hapten Density Logic

Figure 2: Decision Matrix for Hapten Density Determination.

References

-

Dean, P. D., Exley, D., & Johnson, M. W. (1971).

-oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate.[1][2] Steroids, 18(5), 593-603.[1][2] Link -

Sigma-Aldrich.

-Estradiol 6-(O-carboxymethyl)oxime: BSA Product Information.[1] Link -

Adamczyk, M., et al. (1994). Characterization of hapten-protein conjugates by MALDI-TOF MS.[1] Bioconjugate Chemistry, 5(6). (Contextual grounding for Method 1).

-

Erlanger, B. F., et al. (1957). Preparation of Steroid-Protein Conjugates for Immunological Studies.[1] Journal of Biological Chemistry. (Foundational method for CMO synthesis).[1]

Sources

High-Efficiency Conjugation of Estradiol-6-(O-carboxymethyl)oxime to BSA

Methodology: Mixed Anhydride Activation | Application: Immunoassay Development[1]

Abstract & Strategic Rationale

The conjugation of 17β-Estradiol (E2) to Bovine Serum Albumin (BSA) is a foundational step in developing sensitive immunoassays (ELISA, RIA). The choice of the conjugation site on the steroid nucleus dictates the specificity of the resulting antibodies.

Why Position 6? Conjugating at position 6 (via the O-carboxymethyl oxime derivative, E2-6-CMO ) is the industry "Gold Standard" for generating antibodies that distinguish Estradiol from its metabolites (Estrone, Estriol).[1] Unlike conjugation at C-3 or C-17, which masks the primary functional groups responsible for biological activity, the C-6 position leaves the characteristic phenolic A-ring (C-3 OH) and the D-ring (C-17 OH) fully exposed for immune recognition.[1][2]

Method Selection: Mixed Anhydride vs. EDC/NHS While EDC/NHS is a common zero-length crosslinker, this protocol utilizes the Mixed Anhydride Method (Isobutyl chloroformate).

-

Causality: Steroid haptens are hydrophobic. The mixed anhydride method allows the activation of the hapten in an organic solvent (Dioxane or DMF) before introduction to the aqueous protein phase. This minimizes hapten precipitation and typically yields a higher Epitope Density (15–30 haptens/BSA) compared to aqueous-based carbodiimide methods, resulting in higher titer antisera.[2]

Reaction Mechanism

The process involves a two-step activation and coupling reaction:[1][2][3][4]

-

Activation: The carboxylic acid of E2-6-CMO reacts with isobutyl chloroformate in the presence of a base (tributylamine) to form a reactive mixed anhydride intermediate .[2]

-

Coupling: This intermediate undergoes nucleophilic attack by the primary amines (

-amino groups of Lysine) on the BSA surface, forming a stable amide bond .[2]

Mechanism Diagram

Figure 1: Chemical pathway for the activation of Estradiol-6-CMO and subsequent conjugation to BSA lysines.[1][2]

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| Hapten | Estradiol-6-(O-carboxymethyl)oxime | Target antigen |

| Carrier | BSA (Bovine Serum Albumin) | Immunogenic carrier, Fraction V |

| Activator | Isobutyl Chloroformate | Forms mixed anhydride |

| Base | Tributylamine (or Triethylamine) | Neutralizes HCl byproduct |

| Solvent | 1,4-Dioxane (Anhydrous) | Solubilizes steroid & activator |

| Buffer | Sodium Bicarbonate (0.5M, pH 8.[1][2][5][6]5) | Maintains alkaline pH for coupling |

| Purification | Dialysis Tubing (12-14 kDa MWCO) | Removes unreacted hapten |

Equipment

-

Micro-stir bar and magnetic stirrer.

-

Glass reaction vials (scintillation vials).[2]

-

UV-Vis Spectrophotometer.

-

Cold room or ice bath (4°C to 10°C).[2]

Detailed Experimental Protocol

Phase 1: Hapten Activation (Organic Phase)

Critical Step: This reaction is moisture-sensitive.[2] Use dry glassware and anhydrous solvents.

-

Solubilization: In a glass vial, dissolve 10 mg (approx. 27 µmol) of E2-6-CMO in 1.0 mL of anhydrous 1,4-Dioxane .

-

Note: If Dioxane is unavailable, anhydrous DMF can be used, but Dioxane is preferred for ease of removal during dialysis.

-

-

Base Addition: Add 10 µL of Tributylamine. Stir gently.

-

Cooling: Place the vial in a water bath at 10°C (or a cool room). Do not freeze.

-

Activation: Add 5 µL of Isobutyl Chloroformate.

-

Incubation: Stir continuously at 10°C for 30 minutes .

-

Observation: The solution may become slightly cloudy due to the formation of amine salts; this is normal.

-

Phase 2: Conjugation (Aqueous Interface)

-

Protein Preparation: While the hapten activates, dissolve 20 mg of BSA in 1.0 mL of 0.5M Sodium Bicarbonate (pH 8.5) .

-

Note: Avoid phosphate buffers here; bicarbonate ensures the lysine amines are unprotonated and reactive.

-

-

Coupling: Slowly add the activated hapten solution (from Phase 1) to the BSA solution dropwise while stirring.

-

Rate: 1 drop every 10 seconds.

-

Why: Rapid addition can cause immediate precipitation of the hydrophobic steroid or denaturation of the BSA by the organic solvent.

-

-

Reaction: Allow the mixture to stir at 4°C for 4 hours (or overnight).

-

Visual Check: The solution will likely turn cloudy/milky. This is expected. Do not filter yet.

-

Phase 3: Purification[1]

-

Dialysis: Transfer the reaction mixture into pre-wetted dialysis tubing (12–14 kDa MWCO).

-

Buffer Exchange: Dialyze against PBS (pH 7.4) or saline at 4°C.

-

Clarification: After dialysis, transfer the conjugate to a tube. If precipitate remains (denatured protein), centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaws.

Workflow Visualization

Figure 2: Step-by-step operational workflow for the conjugation process.

Validation: Calculating Hapten Density

Trustworthiness requires self-validation.[1] You must determine the Epitope Density (moles of steroid per mole of BSA). The most robust method for this specific conjugate is the TNBS (Trinitrobenzenesulfonic acid) Assay .

Principle

TNBS reacts specifically with free primary amines (lysines).[2] By comparing the free amines in the Conjugate vs. Native BSA, we calculate how many were occupied by the steroid.

TNBS Protocol[8]

-

Prepare Solutions:

-

Reaction:

-

Incubate: 40°C for 2 hours.

-

Stop: Add 0.5 mL 10% SDS and 0.25 mL 1N HCl.

-

Measure: Absorbance at 335 nm .

Calculation Formula

[2]- : Total lysines in BSA (approx. 30–35 are accessible for this reaction).[2]

-

Target: A substitution of 15–25 is ideal for immunization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Heavy Precipitation | Addition of organic phase was too fast.[1] | Add dropwise over 10-15 mins. Ensure BSA is stirring vigorously. |

| Low Hapten Density | Reagents (Chloroformate) hydrolyzed. | Use fresh Isobutyl Chloroformate. Ensure solvents are anhydrous.[2] |

| Protein Denaturation | Organic solvent % too high.[2] | Keep organic solvent volume <30% of total reaction volume. |

| Cloudy after Dialysis | Hydrophobic aggregation. | Add 0.05% Tween-20 to the storage buffer or filter (0.45 µm). |

References

-

Preparation of 17β-oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate. Steroids, 1971.[1][8][9] (Seminal paper on the Mixed Anhydride method for E2-6-CMO).

-

Preparation of Steroid Antibodies and Parallel Detection of Multianabolic Steroid Abuse. Analytical Chemistry, 2004. (Detailed active ester protocols).

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (Alternative coupling chemistry).

-

Characterization of Hapten–Protein Conjugates. PMC, 2011. (Validation via TNBS and UV methods).

Sources

- 1. Estradiol [webbook.nist.gov]

- 2. b-Estradiol-6-one 6-(O-carboxymethyloxime) 35048-47-6 [sigmaaldrich.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. estradiol-6-(O-carboxymethyl)oxime | C20H25NO5 | CID 9571054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Estradiol [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. bluetigerscientific.com [bluetigerscientific.com]

- 9. Preparation of 17 -oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Covalent Conjugation of Estradiol-6-O-carboxymethyloxime (E2-6-CMO) to Carrier Proteins for Hapten Immunogen Preparation

Abstract & Introduction

Small molecules like steroids, known as haptens, are generally not immunogenic on their own. To elicit a specific antibody response for use in immunoassays (e.g., ELISA, RIA) or other research applications, they must be covalently coupled to a larger, immunogenic carrier protein.[1] This guide provides a detailed, field-proven protocol for the conjugation of Estradiol-6-O-carboxymethyloxime (E2-6-CMO), a derivative of 17β-Estradiol, to primary amine groups on carrier proteins such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

The protocol employs a robust and widely used two-step carbodiimide reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method ensures high coupling efficiency and reproducibility.[2] We will delve into the chemical principles, provide step-by-step instructions for conjugation and purification, and outline essential characterization methods to validate the final conjugate, ensuring a self-validating and reliable workflow for researchers, scientists, and drug development professionals.

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation of E2-6-CMO to a carrier protein is a classic example of "zero-length" crosslinking, where EDC facilitates the formation of a stable amide bond without becoming part of the final linkage.[3] The process leverages the terminal carboxyl group (-COOH) on the CMO linker of the estradiol derivative and the abundant primary amines (-NH₂) on the carrier protein, primarily from lysine residues.

The reaction proceeds in two distinct stages to maximize efficiency and minimize undesirable side reactions like protein-protein crosslinking:[2]

-

Activation: EDC first reacts with the carboxyl group on the E2-6-CMO hapten to form a highly reactive but unstable O-acylisourea intermediate. This step is performed at a slightly acidic pH (4.5-6.0) for optimal efficiency.[2]

-

Stabilization and Coupling: N-hydroxysuccinimide (NHS) is immediately added to react with the O-acylisourea intermediate. This forms a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate, thus improving the overall yield of the conjugation.[4] The pH is then raised to a physiological range (7.2-8.0), and the carrier protein is introduced. The primary amine groups on the protein nucleophilically attack the NHS ester, displacing the NHS group and forming a stable amide bond that covalently links the hapten to the protein.[5]

Step-by-Step Conjugation Procedure

Expert Insight: EDC and NHS are moisture-sensitive. [1]Always allow reagents to equilibrate to room temperature in a desiccator before opening to prevent condensation and hydrolysis, which would inactivate them. Prepare EDC/NHS solutions immediately before use. [2] 1. Reagent Preparation:

-

Carrier Protein Solution: Dissolve 5 mg of BSA (or KLH) in 1.0 mL of Conjugation Buffer (1X PBS, pH 7.2). Keep on ice.

-

Hapten Solution: E2-6-CMO is soluble in DMSO or DMF. [3]Dissolve 2-5 mg of E2-6-CMO in 100 µL of anhydrous DMSO. Vortex until fully dissolved.

-

In a new microfuge tube, add 400 µL of Activation Buffer (0.1 M MES, pH 5.5).

-

Add the 100 µL of dissolved E2-6-CMO solution to the Activation Buffer. This creates a 20% DMSO co-solvent solution, which should keep the hapten soluble without denaturing the protein. [6][8]* Prepare fresh EDC and NHS solutions. Based on a target 10-fold molar excess over the hapten, add the calculated amount of EDC and NHS. For a typical reaction:

-

Add ~2 mg of EDC.

-

Add ~3 mg of NHS.

-

-

Vortex immediately and incubate for 15-30 minutes at room temperature with gentle rotation. [2] 3. Conjugation to Carrier Protein:

-

Add the entire 500 µL of activated hapten solution dropwise to the 1.0 mL of chilled carrier protein solution while gently stirring.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using 1 M NaOH if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).

4. Quenching the Reaction:

-

To deactivate any remaining unreacted NHS esters, add a quenching reagent. Add hydroxylamine to a final concentration of 10-50 mM. [2]* Incubate for an additional 15-30 minutes at room temperature.

Purification of the E2-Protein Conjugate

Purification is critical to remove unreacted hapten and coupling byproducts, which could interfere with downstream applications.

Method A: Dialysis (Recommended for larger volumes)

-

Transfer the entire conjugation reaction mixture (~1.5 mL) into dialysis tubing (e.g., 10 kDa MWCO).

-

Secure the ends of the tubing with clips, ensuring no leaks.

-

Place the tubing in a beaker containing 1-2 L of cold (4°C) Dialysis Buffer (1X PBS, pH 7.2).

-

Dialyze for at least 24 hours at 4°C, with at least 3-4 buffer changes. The first change should be after 2-3 hours.

-

After dialysis, recover the conjugate solution from the tubing. Measure the final volume and store at 4°C (short-term) or aliquot and freeze at -20°C or -80°C for long-term storage.

Method B: Desalting Spin Column (Rapid, for smaller volumes)

-

Equilibrate a desalting spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions. [6]2. Crucial Tip: If DMSO was used in the conjugation, equilibrate the column and perform the purification using a buffer that contains the same percentage of DMSO (e.g., 1X PBS with 10-15% DMSO) to prevent precipitation of the conjugate within the column resin. [9]3. Apply the sample to the column and centrifuge as per the manufacturer's protocol to collect the purified conjugate. The larger conjugate will elute, while smaller molecules (unreacted hapten, EDC/NHS byproducts) are retained. [6]

Characterization and Quality Control

Verifying the success of the conjugation is a mandatory step. The goal is to determine the hapten density, or molar incorporation ratio (MIR)—the average number of hapten molecules coupled per protein molecule.

MALDI-TOF Mass Spectrometry (Primary Method)

This is the most direct and accurate method for determining the MIR. [1]* Principle: The mass of the unconjugated carrier protein is compared to the mass of the purified conjugate. The mass shift is due to the covalently attached hapten molecules.

-

Procedure:

-

Analyze a sample of the unconjugated carrier protein to obtain its precise mass (M_protein).

-

Analyze a sample of the purified E2-protein conjugate to obtain its mass (M_conjugate).

-

The mass of a single E2-6-CMO hapten added via amide bond formation is ~341.4 Da (359.42 g/mol - 18.02 g/mol for H₂O).

-

-

Calculation: MIR = (M_conjugate - M_protein) / 341.4 Da

-

Expected Outcome: A successful conjugation will show a clear shift to a higher molecular weight in the mass spectrum. For example, a MIR of 15 would result in a mass increase of approximately 5,121 Da. A hapten density of 10-25 is often targeted for generating a robust immune response. [1]

SDS-PAGE Analysis (Qualitative Method)

-

Principle: The increase in molecular weight from hapten conjugation can sometimes be visualized as a shift in the protein's migration on an SDS-PAGE gel.

-

Procedure: Run samples of the unconjugated carrier protein and the purified conjugate on a polyacrylamide gel.

-

Expected Outcome: The conjugated protein band should migrate slightly slower (appear higher up the gel) than the unconjugated protein band. This provides a quick, qualitative confirmation of conjugation.

UV-Vis Spectrophotometry (Supportive/Challenging Method)

-

Challenge: The parent molecule, 17β-Estradiol, has a characteristic absorbance peak around 281 nm. [10][11]This directly overlaps with the standard absorbance wavelength for protein quantification (280 nm), making it very difficult to accurately determine protein concentration or conjugation ratio using standard spectrophotometry.

-

Potential Use: While not ideal for quantification, a full UV-Vis scan (e.g., 220-340 nm) can be used for qualitative assessment. A successful conjugate may show a broadened or altered peak around 280 nm compared to the unconjugated protein. Advanced techniques like first-order derivative spectrophotometry can sometimes resolve overlapping spectra but require significant optimization. [12][13]For this application, MALDI-TOF remains the superior method.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or No Conjugation | 1. Inactive EDC/NHS: Reagents were hydrolyzed due to improper storage or handling. | Use fresh, high-quality EDC and NHS. Always allow vials to warm to room temperature before opening. [2] |

| 2. Incorrect Buffer: Buffer contained primary amines (Tris, glycine) or carboxylates (acetate) that competed with the reaction. [2] | Use non-competing buffers like MES for activation and PBS for conjugation. | |

| 3. Incorrect pH: Activation pH was too high (>6.0) or conjugation pH was too low (<7.0). | Strictly control the pH for each step of the two-step protocol. | |

| Precipitation of Conjugate | 1. High Hapten Density: Over-conjugation can reduce the solubility of the protein. | Reduce the initial hapten-to-protein molar ratio in the reaction. |

| 2. Co-solvent Shock: Hapten/conjugate precipitated when transferred to a fully aqueous buffer during purification. | If using a co-solvent like DMSO, include it in the desalting column buffer to maintain solubility. [6][9] | |

| 3. High EDC Concentration: Excessive EDC can lead to protein crosslinking and precipitation. | Reduce the amount of EDC used in the reaction. [14] |

References

-

Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2004). Journal of Immunological Methods. Retrieved from [Link]

-

Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. (2018). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. (2020). bioRxiv. Retrieved from [Link]

-

EDC/NHS conjugation: Is it possible to activate amine first? (2022). ResearchGate. Retrieved from [Link]

-

Identification by MALDI-TOF mass spectrometry of 17 alpha-bromoacetamidopropylestradiol covalent attachment sites on estrogen receptor alpha. (2002). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]

-

Coupling to Carrier Proteins: An Overview. (2016). G-Biosciences. Retrieved from [Link]

-

Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods. (2013). Arabian Journal of Chemistry. Retrieved from [Link]

-

UV derivative spectrophotometric method for determination of estradiol valerate in tablets. (2010). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

DETERMINATION OF ESTRADIOL VALERATE IN PHARMACEUTICAL PREPARATIONS BY ZERO - AND FIRST-ORDER DERIVATIVE SPECTROPHOTOMETRIC METHOD. (2010). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Optimizing the labeling of proteins. (n.d.). Molecular Devices. Retrieved from [Link]

-

Preparation of 17 -oestradiol-6-(O-carboxymethyl) oxime-bovine serum albumin conjugate. (1971). Steroids. Retrieved from [Link]

-

Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. (2024). MDPI. Retrieved from [Link]

-

Molecular Characterization by Mass Spectrometry of the Human Estrogen Receptor Ligand-Binding Domain Expressed in Escherichia Coli. (1998). Protein Science. Retrieved from [Link]

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. β-Estradiol-6-one 6-(O-carboxymethyloxime) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]

- 12. scielo.br [scielo.br]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Sensitivity Radioimmunoassay (RIA) for 17β-Estradiol using 6-CMO Conjugates

Abstract & Scope

This application note details the development and execution of a high-sensitivity Radioimmunoassay (RIA) for 17β-Estradiol (E2) using the Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO) derivative.

The 6-CMO conjugation strategy is the "Gold Standard" in steroid immunoassay design. By conjugating the hapten at the 6-position of the steroid B-ring, the critical functional groups at C3 (phenolic hydroxyl) and C17 (hydroxyl) remain exposed. This orientation allows the generation of antibodies with superior specificity, capable of distinguishing E2 from its structural analogs, Estrone (E1) and Estriol (E3), which differ primarily at the C17 and C16/C17 positions, respectively.

This guide covers sample extraction, assay setup, validation parameters, and troubleshooting, specifically addressing the "bridge binding" phenomenon common in homologous assays.

Scientific Principles & Hapten Design

The "Bridge Binding" Challenge

In hapten-based immunoassays, the antibody is raised against a steroid conjugated to a carrier protein (e.g., BSA) via a chemical linker (e.g., carboxymethyloxime).

-

Homologous Assay: Uses the same linker and position for both the immunogen and the radiolabeled tracer. This often results in "bridge binding," where the antibody recognizes the linker itself, leading to high non-specific binding and poor displacement by the native (unlabeled) sample.

-

Heterologous Assay: Uses a different linker or conjugation position for the tracer. This forces the antibody to bind the steroid core, improving sensitivity.

Protocol Strategy: While this protocol utilizes the E2-6-CMO system, we optimize sensitivity by carefully controlling antibody titer and using a histamine-based iodine tracer which introduces slight structural heterogeneity compared to the lysine-BSA linkage of the immunogen.

Structural Logic Diagram

The following diagram illustrates why the 6-position is preferred for specificity.

Caption: Structural rationale for 6-CMO conjugation. C3 and C17 remain free for antibody recognition.

Materials & Reagents

Critical Reagents

| Component | Specification | Notes |

| Antibody | Rabbit anti-Estradiol-6-CMO-BSA | Polyclonal. Titer must be determined to bind 30-50% of tracer at B0. |

| Tracer | 125I-Estradiol-6-CMO-Histamine | Specific Activity >2000 Ci/mmol. Iodine-125 provides higher throughput than Tritium (H-3). |

| Standard | 17β-Estradiol (Crystalline) | Dissolve in Ethanol, dilute in Assay Buffer. Range: 2 – 1000 pg/mL. |

| Separation | Double Antibody System | Goat anti-Rabbit IgG + PEG 6000. Superior precision over charcoal. |

Buffers

-

Assay Buffer (PBS-Gelatin):

-

0.01 M Phosphate Buffered Saline (pH 7.4).

-

0.1% (w/v) Gelatin (reduces non-specific adsorption to glass/plastic).

-

0.1% (w/v) Sodium Azide (preservative).

-

-

Extraction Solvent:

-

Diethyl Ether (peroxide-free) OR Dichloromethane (DCM).

-

Note: Ether is classic but flammable. DCM is safer but denser than water (bottom layer).

-

Experimental Protocol

Sample Preparation (Extraction)

Direct measurement of E2 in serum is discouraged due to interference from Sex Hormone Binding Globulin (SHBG) and lipids.

-

Aliquot: Transfer 200-500 µL of serum into a glass tube.

-

Extract: Add 3.0 mL of Diethyl Ether. Vortex vigorously for 1 minute.

-

Phase Separation: Freeze the aqueous (bottom) phase in a dry ice/ethanol bath. Decant the organic (top) phase into a fresh tube.

-

Dry: Evaporate ether under a stream of nitrogen at 37°C.

-

Reconstitute: Dissolve residue in 250 µL Assay Buffer. Vortex and let stand for 15 mins to ensure equilibrium.

Assay Workflow

Perform all steps in duplicate.

| Step | Reagent / Action | Volume | Incubation |

| 1 | Standard / Sample | 100 µL | N/A |

| 2 | Antibody Solution | 100 µL | N/A |

| 3 | Tracer (125I-E2) | 100 µL | (~10,000 - 15,000 cpm) |

| 4 | Primary Incubation | - | Overnight at 4°C (Critical for sensitivity) |

| 5 | Precipitating Reagent | 500 µL | Add Goat anti-Rabbit IgG + PEG |

| 6 | Secondary Incubation | - | 1 Hour at Room Temp |

| 7 | Centrifugation | - | 3000 x g for 15 min at 4°C |

| 8 | Decanting | - | Aspirate/Decant supernatant (unbound tracer) |

| 9 | Counting | - | Count pellet in Gamma Counter (1 min) |

Workflow Diagram

Caption: Step-by-step workflow from extraction to gamma counting.

Data Analysis & Validation

Calculation

-

Calculate %B/B0:

-

NSB:[1] Non-Specific Binding (tubes with tracer + buffer + no antibody).

-

B0: Maximum Binding (tubes with tracer + antibody + 0 standard).

-

-

Curve Fit: Plot

(y-axis) vs. Log[Concentration] (x-axis). A Logit-Log transformation is recommended for linearization.

Specificity (Cross-Reactivity)

The 6-CMO antibody should exhibit the following typical cross-reactivity profile. Note: High cross-reactivity with Estrone (E1) is the most common failure mode for poor antibodies.

| Steroid | Cross-Reactivity (%) | Interpretation |

| 17β-Estradiol | 100% | Target Analyte |

| Estrone (E1) | < 2.0% | Acceptable |

| Estriol (E3) | < 1.0% | Excellent |

| Testosterone | < 0.1% | Negligible |

| Progesterone | < 0.1% | Negligible |

Sensitivity[2]

-

Limit of Detection (LOD): Typically 2–5 pg/mL for extracted samples.

-

Precision: Intra-assay CV < 10%; Inter-assay CV < 15%.

Troubleshooting & Optimization

"Hook Effect" & Bridge Binding

If your standard curve is too shallow (poor displacement):

-

Cause: The antibody binds the tracer (which shares the 6-CMO linker) much tighter than the native estradiol.

-

Solution: Switch to a Heterologous Tracer . Use an Estradiol-3-iodohistamine or Estradiol-17-hemisuccinate-125I tracer. The mismatch in linker position weakens the tracer-antibody bond, allowing the native estradiol (sample) to compete more effectively, sharpening the curve.

High Non-Specific Binding (NSB)

-

Cause: Tracer sticking to plastic or incomplete separation.

-

Solution: Increase Gelatin concentration in buffer to 0.5% or use Polypropylene tubes instead of Polystyrene. Ensure the supernatant is decanted immediately after centrifugation.

Low Recovery (<80%)

-

Cause: Inefficient extraction or adsorption to glass during drying.

-

Solution: "Spike" a control sample with a known amount of E2 before extraction to calculate a Recovery Factor. Ensure the dried extract is vortexed thoroughly (at least 30s) during reconstitution.

References

-

Preparation of 17β-Estradiol-6-(O-carboxymethyl)oxime-[125I]-iodohistamine: Comoglio, S., et al. (1974). Journal of Nuclear Biology and Medicine, 18(3), 98-103.[2]

-

Comparison of Homologous vs. Heterologous Systems: Fránek, M., et al. (1983). Journal of Steroid Biochemistry, 19(3), 1371-1374.

-

Cross-Reactivity Profiles of 6-CMO Antibodies: Wright, K., et al. (1978). Endocrinology, 102(3), 867-876.

-

Validation of Steroid Extraction Methods: Newman, A.E., et al. (2008). General and Comparative Endocrinology, 155(3), 503-510.[3]

-

General RIA Principles & Troubleshooting: Chard, T. (1995). An Introduction to Radioimmunoassay and Related Techniques. Elsevier Science.

Sources

Application Notes and Protocols for Generating Monoclonal Antibodies Against Estradiol Using E2-6-CMO Immunogen

Introduction: Navigating the Immunological Challenge of Small Molecules

Estradiol (E2), a pivotal steroid hormone, presents a significant challenge to antibody generation due to its small molecular size and lack of inherent immunogenicity.[1][2] Molecules of this nature, termed haptens, are incapable of independently eliciting a robust immune response.[3][4] To overcome this, a common and effective strategy is to covalently link the hapten to a large, immunogenic carrier protein.[3][5] This hapten-carrier conjugate, now sufficiently large and complex, can be recognized by the immune system, leading to the production of antibodies against both the carrier and the hapten.[3]

This guide provides a comprehensive, in-depth protocol for the generation of high-affinity, specific monoclonal antibodies against estradiol. We will focus on the use of Estradiol-6-(O-carboxymethyl)oxime (E2-6-CMO) as the hapten derivative for conjugation. The strategic placement of the linker at the C6 position of the estradiol molecule is critical, as it exposes other key structural features of the steroid, thereby increasing the likelihood of generating antibodies that recognize free estradiol with high specificity.[6]

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed rationale behind each experimental choice to ensure a self-validating and successful monoclonal antibody production campaign.

Workflow Overview: From Hapten to Hybridoma

The generation of anti-estradiol monoclonal antibodies is a multi-stage process that demands meticulous attention to detail at each step.[7][8][9] The overall workflow can be visualized as a logical progression from immunogen preparation to the isolation and characterization of specific antibody-producing cell lines.